molecular formula C7H10BNO4 B1378343 2,5-Dimethoxypyridine-4-boronic acid CAS No. 1630193-77-9

2,5-Dimethoxypyridine-4-boronic acid

Cat. No. B1378343
M. Wt: 182.97 g/mol
InChI Key: USYZNFPWBSJVMF-UHFFFAOYSA-N
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Description

2,5-Dimethoxypyridine-4-boronic Acid is a chemical compound with the CAS Number: 1630193-77-9 . It has a molecular weight of 182.97 and its IUPAC name is 2,5-dimethoxy-4-pyridinylboronic acid . It is used in the preparation of oxopicolinamide derivatives and tested as a therapeutic agent for the treatment of diseases such as thromboembolism .


Molecular Structure Analysis

The molecular formula of 2,5-Dimethoxypyridine-4-boronic Acid is C7H10BNO4 . The compound has a density of 1.3±0.1 g/cm3 .


Physical And Chemical Properties Analysis

2,5-Dimethoxypyridine-4-boronic Acid is a solid substance . It has a boiling point of 381.4±52.0 °C and a density of 1.3±0.1 g/cm3 . It should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Boronic acids, including “2,5-Dimethoxypyridine-4-boronic acid”, are increasingly utilized in diverse areas of research . Here are some of the applications:

  • Sensing Applications

    • Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • The sensing applications can be homogeneous assays or heterogeneous detection .
    • Detection can be at the interface of the sensing material or within the bulk sample .
  • Biological Labelling, Protein Manipulation, and Modification

    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation, and modification .
    • Boronic acids have been used for electrophoresis of glycated molecules .
    • They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
  • Therapeutics and Separation Technologies

    • Boronic acids have been used in the development of therapeutics .
    • They have also found applications in separation technologies .
  • Suzuki-Miyaura Coupling

    • Boronic acids are used in Suzuki-Miyaura coupling, which is a type of carbon-carbon bond forming reaction .
    • This reaction is widely applied due to its mild and functional group tolerant reaction conditions .
    • The organoboron reagent used in this process is relatively stable, readily prepared, and generally environmentally benign .
  • Manufacturing

    • More than 1000 tonnes per year of certain compounds are manufactured using arylboronic acids in Suzuki-Miyaura coupling .
    • For example, Merck’s antihypertensive drug, Losartan, has utilized arylboronic acids in Suzuki-Miyaura coupling for the construction of the important biaryl motif .
  • Pharmaceuticals

    • Boronic acids have been used in the preparation of pharmaceuticals .
    • For instance, a multi-kilogram scale preparation of ABT-963, a potent and selective COX-2 inhibitor, has utilized arylboronic acids .
  • Organic Synthesis

    • Boronic acids are used in various organic synthesis reactions .
    • They are particularly useful in carbon-carbon bond-forming reactions .
    • The stability and reactivity of boronic acids make them ideal for use in these reactions .
  • Material Science

    • Boronic acids have been used in the field of material science .
    • They can be used to modify surfaces, create complex structures, and develop new materials .
  • Agriculture

    • Some boronic acids have been used in agriculture as herbicides .
    • They work by inhibiting the growth of unwanted plants .
  • Chemical Biology

    • Boronic acids have been used in chemical biology .
    • They can be used to study biological systems and processes .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

(2,5-dimethoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO4/c1-12-6-4-9-7(13-2)3-5(6)8(10)11/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYZNFPWBSJVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxypyridine-4-boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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